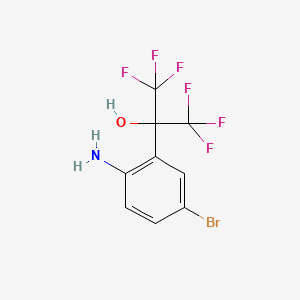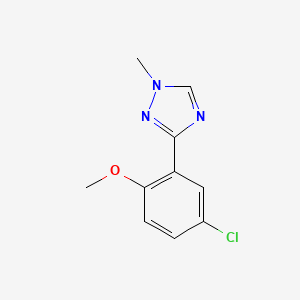
3-Acetyl-6-(trifluoromethyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-6-(trifluoromethyl)indole is a chemical compound that belongs to the indole family, characterized by the presence of an indole ring substituted with an acetyl group at the third position and a trifluoromethyl group at the sixth position. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of 3-Acetyl-6-(trifluoromethyl)indole may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents, such as CF₃SO₂Na, is preferred for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-6-(trifluoromethyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups to the indole ring.
Aplicaciones Científicas De Investigación
3-Acetyl-6-(trifluoromethyl)indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-6-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and receptors. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
2-Trifluoromethylindole: Similar in structure but with the trifluoromethyl group at the second position.
3-Fluoroindole: Contains a fluorine atom instead of a trifluoromethyl group.
6-Fluoroindole: Similar structure with a fluorine atom at the sixth position.
Uniqueness: 3-Acetyl-6-(trifluoromethyl)indole is unique due to the specific positioning of the acetyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
1-[6-(trifluoromethyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C11H8F3NO/c1-6(16)9-5-15-10-4-7(11(12,13)14)2-3-8(9)10/h2-5,15H,1H3 |
Clave InChI |
BMNQDHBCXDNYIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)



